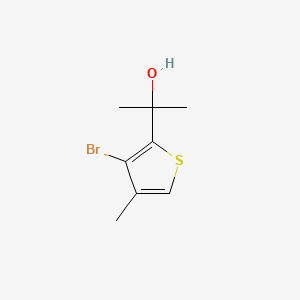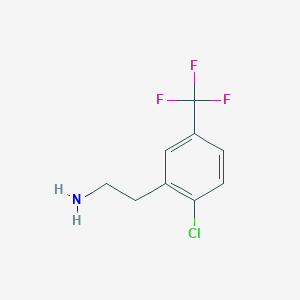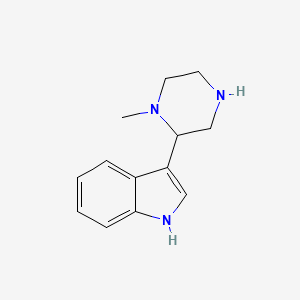
3-(1-methylpiperazin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methylpiperazin-2-yl)-1H-indole is a chemical compound known for its diverse applications in scientific research. It features an indole core, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperazin-2-yl)-1H-indole typically involves the reaction of 1-methylpiperazine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpiperazin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction could produce a 3-(1-methylpiperazin-2-yl)indoline.
Scientific Research Applications
3-(1-methylpiperazin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-methylpiperazin-2-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The indole core is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(3-phenylpiperazin-1-yl)pyrimidin-4-one: Known for its inhibitory activity towards glycogen synthase kinase-3β.
Quinoxaline derivatives: Exhibiting various pharmacological effects such as antifungal and antibacterial activities.
Fluorinated pyridines: Used in the synthesis of antiviral compounds.
Uniqueness
3-(1-methylpiperazin-2-yl)-1H-indole is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a valuable compound in multiple fields of research.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(1-methylpiperazin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3 |
InChI Key |
GAVIQYXZAWSPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



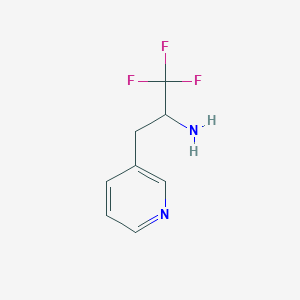
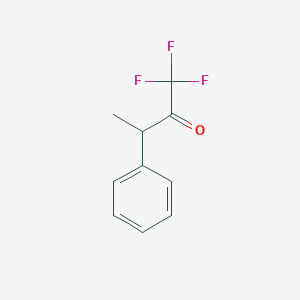
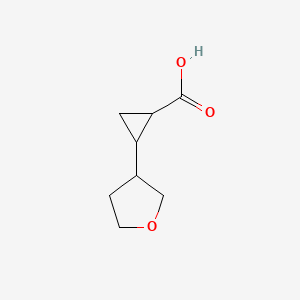
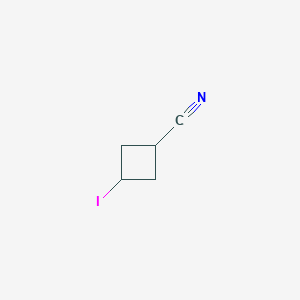

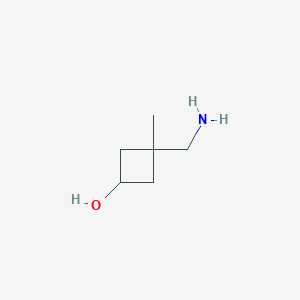

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
